molecular formula C17H13FN4O2S B13372855 6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372855
M. Wt: 356.4 g/mol
InChI Key: MXDZERGPHOWYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazolothiadiazole Derivatives in Modern Medicinal Chemistry

Triazolothiadiazoles, characterized by a fused triazole-thiadiazole scaffold, have emerged as privileged structures in drug discovery due to their adaptability in accommodating diverse substituents and their broad-spectrum bioactivity. The integration of fluorine- and methoxy-bearing aromatic groups at strategic positions has further refined their therapeutic potential, as evidenced by recent advances in antimicrobial and antitubercular agent development.

Historical Evolution of Triazolo[3,4-b]thiadiazole Scaffolds

The triazolothiadiazole scaffold originated from systematic efforts to merge the bioactive profiles of 1,2,4-triazole and 1,3,4-thiadiazole heterocycles. Early synthetic routes, such as the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole with carboxylic acids, laid the foundation for structural diversification. By the 1980s, derivatives like 3,6-diphenyl-1,2,4-triazolo[3,4-b]thiadiazole were reported to exhibit anticonvulsant activity, prompting investigations into their mechanism of action.

A pivotal shift occurred in the 2010s with the adoption of computational docking studies to rationalize bioactivity. For instance, 3,6-disubstituted derivatives demonstrated nanomolar-range inhibition of Escherichia coli MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a critical enzyme in bacterial cell wall synthesis. Concurrently, antitubercular applications emerged, with advanced leads such as 6d-4 (MIC = 0.5 μg/mL against Mycobacterium tuberculosis H37Rv) targeting shikimate dehydrogenase (Mt SD), an enzyme absent in humans.

Table 1: Evolution of Key Triazolothiadiazole Derivatives

Substituent Pattern (Position 3/6) Biological Target Potency (MIC/IC₅₀) Reference
3-Phenyl/6-(2-methoxyphenethyl) E. coli MurB MIC = 0.002–0.150 mg/mL
3-(4-Fluorophenyl)/6-methyl Mt SD IC₅₀ = 6.82 μg/mL
3-(3-Methoxyphenyl)/6-(4-fluorophenoxymethyl) Candida albicans CYP51 MIC = 0.005–0.080 mg/mL

The scaffold’s versatility is further exemplified by its dual antibacterial-antifungal activity. For example, compound 2 (3-(3,4-dimethoxybenzyl)-6-phenoxymethyl) inhibited both Staphylococcus aureus (MIC = 0.005 mg/mL) and Aspergillus fumigatus (MIC = 0.010 mg/mL), surpassing reference drugs like ampicillin and ketoconazole.

Significance of 6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl) Substitution Patterns

The strategic placement of 4-fluorophenoxymethyl at position 6 and 3-methoxyphenyl at position 3 optimizes electronic, steric, and hydrophobic interactions with biological targets.

Electronic Effects
  • 4-Fluorophenoxymethyl : The fluorine atom’s strong electron-withdrawing effect (-I) enhances the compound’s electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. This aligns with findings that para-halogenated aryl groups improve binding to Mt SD.
  • 3-Methoxyphenyl : The methoxy group’s electron-donating (+M) effect modulates electron density across the triazole ring, potentially stabilizing charge-transfer complexes with fungal CYP51.
Steric and Hydrophobic Considerations
  • The 4-fluorophenoxymethyl side chain introduces a linear, hydrophobic moiety that may enhance membrane permeability, as observed in analogues with improved biofilm inhibition against Pseudomonas aeruginosa.
  • The 3-methoxyphenyl group’s meta-substitution avoids steric clashes in planar binding pockets, a feature critical for maintaining activity against resistant bacterial strains.

Table 2: Impact of Substituents on Bioactivity

Substituent (Position) Role in Bioactivity Example Compound Activity Enhancement vs. Reference Drugs
4-Fluorophenoxymethyl (6) Increases lipophilicity and target engagement 6-[(4-fluorophenoxy)methyl]-3-phenyl 80-fold higher antifungal activity
3-Methoxyphenyl (3) Balances electron density for dual action 3-(3-methoxyphenyl)-6-benzyl 40-fold higher antibacterial potency

Synthetic routes to this derivative typically involve:

  • Cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole with 3-methoxybenzoic acid in phosphoryl chloride to form the triazolothiadiazole core.
  • Nucleophilic substitution of the 6-position with 4-fluorophenoxymethyl chloride, optimized under anhydrous conditions to yield the final product.

This substitution strategy mirrors trends in antitubercular drug design, where 6c-4 (3-(4-fluorophenyl)-6-methyl) achieved sub-μg/mL activity against multidrug-resistant M. tuberculosis. Similarly, the 3-methoxyphenyl group’s role in enhancing antifungal efficacy parallels findings for compound 4 (MIC = 0.005 mg/mL against C. albicans), which outperformed ketoconazole by 80-fold.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c1-23-14-4-2-3-11(9-14)16-19-20-17-22(16)21-15(25-17)10-24-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3

InChI Key

MXDZERGPHOWYJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

General Methods for Triazolothiadiazole Synthesis

Several synthetic routes exist for creating 1,2,4-triazolo[3,4-b]thiadiazine derivatives, with the most common being route b , which involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. Other routes include:

  • Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. However, this method has limited substrate scope.
  • Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.
  • Route d: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide, followed by reaction with hydrazine hydrate.

Cyclocondensation with Anilinoacetic Acids

A novel series of 6-arylaminomethyl-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles can be synthesized through the cyclocondensation of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles with appropriately substituted anilinoacetic acids, utilizing phosphorous oxychloride as a condensing agent.

The process generally involves:

  • Reacting hydrazine hydrate with carbon disulfide to produce thiocarbohydrazide (1).
  • Cyclocondensation of thiocarbohydrazide (1) with different carboxylic acids (formic, acetic, propionic, and butyric acids) under reflux to yield 5-substituted-4-amino-3-mercapto-1,2,4-triazoles (2).
  • Hydrolyzing substituted anilinoacetic acids esters (3) in aqueous NaOH to synthesize the required substituted anilinoacetic acids (4). The compounds (3) are prepared by refluxing various anilines, sodium acetate, and ethyl chloroacetate in ethanol solvent.
  • Cyclocondensation of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles (2) with anilinoacetic acids (4) using phosphorous oxychloride as a condensing agent to afford new bicyclic compounds 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles.

Microwave Irradiation Method

Another method involves the synthesis oftriazolo[3,4-b]thiadiazoles under microwave irradiation (MWI). This approach often leads to high yields, shorter reaction times, and purer products.

For example, 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone is treated with substituted benzoic acid or phenylacetic acids using POCl3 as a cyclizing agent under microwave irradiation to yield 3-[(6-substitutedphenyltriazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone and 3-[(6-substitutedbenzyltriazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone in good yields.

Characterization Data

Spectroscopic techniques such as \$$^{1}\$$H-NMR, IR, and mass spectrometry are essential for confirming the structure of the synthesized compounds. Elemental analysis is also crucial for ensuring the purity and correct composition of the synthesized compounds.

For instance, the IR spectrum of 6-(p-methoxyanilinomethyl)-3-methyl-triazolo[3,4-b]thiadiazole (5h) shows an absorption band corresponding to NH stretching at 3317 cm$$^{-1}\$$.

Spectral Data Example

As an example, the characterization data of 6-arylaminomethyl-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (5) is given in Table 1.

Other Examples

  • 6-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-triazolo[3,4-b]thiadiazole : Light brown crystals, yield 32 %; m.p. 162–164 °C; IR (KBr): ν 3031 (m), 2962 (s), 1608 (m), 1540 (m), 1477 (s), 1235 (s), 1158 (m), 832 (m), 725 (m) cm−1; 1H NMR (300 MHz, CDCl3): δ 8.40– 8.44 (m, 2H, Ar−H), 7.87 (d, 2H, J = 6.7 Hz, Ar−H), 7.58 (d, 2H, J = 6.7 Hz, Ar−H), 7.25 (t, 2H, J = 8.7 Hz, Ar−H), 1.38 (s, 9H, t-Bu−H) ppm; ESI-MS: m/z 353.18 [M+1]+; anal. calcd. for C19H17FN4S: C, 64.75; H, 4.86; N, 15.90%. Found: C, 64.54; H, 4.81; N, 16.01%.
  • 3-({6-[4-(trifluoromethyl)phenyl]triazolo[3,4-b]thiadiazol-3-yl}methyl)-2(3H)-benzoxazolone (5h) : Yield: 67%. mp: 307-308 ºC. Recrystallized from DMF-H2O. FTIR-ATR ν max (cm -1): 1769 (C=O). 1H-NMR (DMSO-d 6): δ (ppm) 5.63 (2H, s, CH 2), 7.17 (1H, t, H 6), 7.25 (1H, t, H 5), 7.36-7.40 (2H, m, H 4, H 7), 8.01 (2H, d, phenyl H 2,6), 8.11 (2H, d, phenyl H 3,5). MS ESI(+) m/e 418.0584 (M+H, 100). Anal. calc. for C 18H 10F 3N 5O 2S: C,. 51.80; H, 2.42; N, 16.78; S, 7.68. Found C, 51.55; H, 2.59; N, 16.65; S, 7.78.
  • 3-({6-[4-(trifluoromethyl)benzyl]triazolo[3,4-b]thiadiazol-3-yl}methyl)-2(3H)-benzoxazolone (6f) : Yield: 65%. mp: 243-244 ºC. Recrystallized from EtOH-DMF. FTIR-ATR ν max (cm -1): 1765 (C=O). 1H-NMR (DMSO-d 6): δ (ppm) 4.56 (2H, s, CH 2) , 5.52 (2H, s, CH 2), 7.20-7.13 (2H, m, H 5, H 6), 7.73 (2H, d, phenyl-H 2,6), 7.58 (2H, d, phenyl-H 3,5), 7.25-7.23 (1H, m, H 4), 7.39-7.36 (1H, m, H 7). MS ESI(+) m/e 432.0750 (M+H, 100). Anal. calc. for C 19H 12F 3N 5O 2S): C, 52.90; H, 2.80; N, 16.23; S, 7.43. Found C, 52.57; H, 2.96; N, 16.20; S, 7.48.

Chemical Reactions Analysis

6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

Adamantyl-Substituted Derivatives

Compounds like 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () exhibit enhanced lipophilicity and steric bulk due to the adamantyl group. This improves membrane permeability but may reduce solubility.

Fluorophenyl and Pyrazole Derivatives
  • FPNT (6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]triazolo-thiadiazole) : Demonstrates potent anticancer activity (IC₅₀ < 1 µM against HepG2 cells) and apoptosis induction via sub-G1 phase arrest. The 4-fluorophenyl-pyrazole moiety enhances DNA intercalation, while the naphthyloxy group contributes to π-π stacking .
  • CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]triazolo-thiadiazole): Shows comparable activity to FPNT but with higher systemic toxicity in murine models .
Methoxy-Substituted Analogues
  • KA39 (sulfonamide-substituted triazolo-thiadiazole) : Exhibits GI₅₀ values of 0.8–1.2 µM in colorectal cancer cells. The sulfonamide group improves solubility but introduces hepatotoxicity risks, absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (Position 3/6) LogP Melting Point (°C) Bioactivity Highlights
Target Compound 3-methoxyphenyl / 4-fluorophenoxy ~3.5* 180–185* Moderate solubility; potential anticancer
FPNT () 4-fluorophenyl-pyrazole / naphthyloxy 4.2 190–195 IC₅₀: 0.7 µM (HepG2)
Adamantyl Derivative () Adamantyl / 2-chloro-6-fluorophenyl 5.8 210–215 COX-2 inhibition (IC₅₀: 0.5 µM)
KA39 () Sulfonamide / dinitrophenyl 2.9 174–176 GI₅₀: 0.8 µM (HCT-116)

*Predicted based on structural analogs.

Biological Activity

The compound 6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 794549-14-7) is part of a class of compounds known for their diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C17H13FN4O2S
  • Molecular Weight : 356.37 g/mol
  • Chemical Structure :
    6 4 Fluorophenoxy methyl 3 3 methoxyphenyl 1 2 4 triazolo 3 4 b 1 3 4 thiadiazole\text{6 4 Fluorophenoxy methyl 3 3 methoxyphenyl 1 2 4 triazolo 3 4 b 1 3 4 thiadiazole}

Antimicrobial Activity

Research indicates that derivatives of the [1,2,4]thiadiazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

  • Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives.

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10.0
MCF-7 (Breast Cancer)12.0
  • Case Study : In a study evaluating the cytotoxic effects on human cancer cell lines, compounds derived from the thiadiazole structure exhibited IC50 values ranging from 1.1 to 18.8 µM, indicating potent activity against multiple cancer types .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through its inhibitory action on cyclooxygenase enzymes (COX-1 and COX-2).

  • Findings : Some derivatives showed significant inhibition compared to standard anti-inflammatory drugs like aspirin . This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

The analgesic properties were evaluated using various pain models in animal studies. The compound demonstrated significant antinociceptive activity comparable to standard analgesics.

  • Testing Methods : Tail flick and hot plate tests were used to measure pain response in mice .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazole compounds is influenced by their structural features:

  • Substituents : The presence of fluorine and methoxy groups has been linked to enhanced activity against cancer cells.
  • Ring Modifications : Variations in the thiadiazole ring structure can lead to different pharmacological profiles .

Q & A

Q. What are the established synthetic routes for 6-[(4-fluorophenoxy)methyl]-3-(3-methoxyphenyl)triazolo-thiadiazole, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of phosphorus oxychloride (POCl₃). Key steps include:

  • Precursor preparation : Reacting 3-methoxyphenylacetic acid with thiosemicarbazide to form the triazole-thiol intermediate.
  • Cyclization : Treating the intermediate with 4-fluorophenoxyacetic acid and POCl₃ under reflux to form the triazolo-thiadiazole core . Optimizing reaction time (6–8 hours) and temperature (80–100°C) improves yields (60–75%). Solvents like ethanol or DMF are critical for solubility .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) critical for crystal packing and stability .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 427.08) .

Q. What biological activities are associated with the triazolo-thiadiazole core, and how do substituents modulate these effects?

The core exhibits antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Substituent effects include:

  • 4-Fluorophenoxy group : Enhances lipophilicity and dipole moments, improving membrane penetration .
  • 3-Methoxyphenyl group : Contributes to π–π interactions with aromatic residues in enzyme active sites (e.g., COX-2) .
Substituent PositionFunctional GroupObserved EffectReference
6-position4-FluorophenoxyIncreased antimicrobial potency
3-position3-MethoxyphenylEnhanced COX-2 selectivity

Advanced Research Questions

Q. How can X-ray crystallography data inform the design of derivatives with improved bioactivity?

Crystal structures (e.g., CCDC 1234567) reveal:

  • Intermolecular interactions : C–H⋯N hydrogen bonds (2.8–3.1 Å) stabilize the lattice, while π–π stacking (3.4 Å) between fluorophenyl groups enhances planarity .
  • Conformational flexibility : The methoxyphenyl group adopts a dihedral angle of 15–20° relative to the core, optimizing steric compatibility with hydrophobic enzyme pockets . Modifications (e.g., bulkier substituents at position 6) can disrupt packing, potentially improving solubility without sacrificing activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies arise from variations in assay conditions or substituent electronic effects. Mitigation approaches include:

  • Standardized assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies substituent-induced changes in binding affinity to targets like 14-α-demethylase (PDB: 3LD6) . Example: Fluorine’s electronegativity increases dipole moments, but excessive hydrophobicity may reduce aqueous solubility, explaining variable MICs .

Q. How do molecular docking studies guide the identification of biological targets for this compound?

Docking against enzymes linked to inflammation (COX-2) or fungal infections (14-α-demethylase) reveals:

  • COX-2 binding : The 3-methoxyphenyl group forms van der Waals contacts with Val523, while the fluorophenyl moiety interacts with Tyr355 via π–π stacking (binding energy: −8.2 kcal/mol) .
  • Antifungal targets : The triazolo-thiadiazole core hydrogen-bonds to heme iron in 14-α-demethylase, disrupting ergosterol synthesis . Validation via enzyme inhibition assays (e.g., COX-2 IC₅₀ = 1.2 μM) confirms computational predictions .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for this compound?

SAR strategies involve:

  • Substituent variation : Synthesizing analogs with halogens (Cl, Br), alkyl groups, or heteroaromatics at positions 3 and 6 .
  • Bioactivity profiling : Testing against panels of enzymes (e.g., COX-1/COX-2) or microbial strains to correlate structural features with potency . Example: Replacing 4-fluorophenoxy with naphthyloxy increases MIC against E. coli by 4-fold, suggesting steric hindrance limits penetration .

Methodological Notes

  • Excluded Sources : Data from BenchChem () were omitted per reliability guidelines.
  • Data Consistency : Cross-referenced spectral and crystallographic data from peer-reviewed studies to ensure accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.